molecular formula C12H16N4O2 B6810111 1-[3-(5-Methylpyrazine-2-carbonyl)imidazolidin-1-yl]propan-1-one

1-[3-(5-Methylpyrazine-2-carbonyl)imidazolidin-1-yl]propan-1-one

Cat. No.: B6810111
M. Wt: 248.28 g/mol
InChI Key: KRNNAXMAUPNUDM-UHFFFAOYSA-N
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Description

1-[3-(5-Methylpyrazine-2-carbonyl)imidazolidin-1-yl]propan-1-one is a synthetic organic compound characterized by its unique structure, which includes a pyrazine ring substituted with a methyl group and a carbonyl group, linked to an imidazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(5-Methylpyrazine-2-carbonyl)imidazolidin-1-yl]propan-1-one typically involves multi-step organic reactions. One common method starts with the preparation of 5-methylpyrazine-2-carboxylic acid, which is then converted to its corresponding acid chloride using reagents like thionyl chloride. This intermediate is then reacted with imidazolidine under basic conditions to form the desired compound.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent systems that enhance the efficiency of each step. The process is often scaled up from laboratory protocols with adjustments to reaction times, temperatures, and purification methods to ensure consistency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(5-Methylpyrazine-2-carbonyl)imidazolidin-1-yl]propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles like amines or alcohols replace the carbonyl oxygen.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or alcohols in the presence of a base like triethylamine.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amides or esters, depending on the nucleophile used.

Scientific Research Applications

1-[3-(5-Methylpyrazine-2-carbonyl)imidazolidin-1-yl]propan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which 1-[3-(5-Methylpyrazine-2-carbonyl)imidazolidin-1-yl]propan-1-one exerts its effects is largely dependent on its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, altering their activity. The pyrazine ring can engage in π-π interactions, while the imidazolidine moiety can form hydrogen bonds, facilitating its binding to biological targets.

Comparison with Similar Compounds

    1-[3-(5-Methylpyrazine-2-carbonyl)imidazolidin-1-yl]ethan-1-one: Similar structure but with an ethanone group instead of a propanone group.

    1-[3-(5-Methylpyrazine-2-carbonyl)imidazolidin-1-yl]butan-1-one: Similar structure but with a butanone group instead of a propanone group.

Uniqueness: 1-[3-(5-Methylpyrazine-2-carbonyl)imidazolidin-1-yl]propan-1-one is unique due to its specific combination of a pyrazine ring and an imidazolidine ring, which imparts distinct chemical and biological properties. Its specific substitution pattern and the length of the carbon chain linking the two rings can significantly influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

1-[3-(5-methylpyrazine-2-carbonyl)imidazolidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O2/c1-3-11(17)15-4-5-16(8-15)12(18)10-7-13-9(2)6-14-10/h6-7H,3-5,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRNNAXMAUPNUDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCN(C1)C(=O)C2=NC=C(N=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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